molecular formula C6H10O6 B072293 Gluconolactone CAS No. 1335-57-5

Gluconolactone

Cat. No. B072293
CAS RN: 1335-57-5
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
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Description

Gluconolactone, also known as glucono-delta-lactone (GDL), is an organic compound with the formula (HOCH)3(HOCH2CH)CO2. It is a colorless solid and an oxidized derivative of glucose . It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . Gluconolactone is used in various drug products to maintain consistency and other characteristics .


Synthesis Analysis

Gluconolactone can be synthesized from glucose. In one method, glucose is oxidized in the presence of the enzyme glucose oxidase to produce gluconolactone . Another method involves the oxidation of corresponding sugars with Shvo’s catalyst [(C 4 Ph 4 CO)(CO) 2 Ru] 2 and a hydrogen acceptor .


Molecular Structure Analysis

Gluconolactone has the molecular formula C6H10O6 . It is a polyhydroxy acid containing a gluconolactone molecule, which is characterized by a tetrahydropyran substituted by three hydroxyl groups, one ketone group, and one hydroxymethyl group .


Chemical Reactions Analysis

In aqueous media, gluconolactone is hydrolyzed to an equilibrium mixture of D-gluconic acid (55-66%) and the delta- and gamma-lactones .


Physical And Chemical Properties Analysis

Gluconolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C . GDL is pH-neutral, but hydrolyzes in water to gluconic acid which is acidic, adding a tangy taste to foods .

Scientific Research Applications

  • Dermatological Applications : Gluconolactone offers protective effects against ultraviolet radiation-induced skin damage. It functions as a free radical scavenger and metal chelator, helping to prevent and repair cutaneous photodamage (Bernstein et al., 2004).

  • Cardioprotective Effects : In cardiology, gluconolactone has been found to alleviate myocardial ischemia/reperfusion injury and arrhythmias. This is achieved through the activation of PKCε/Extracellular Signal-Regulated Kinase signaling, highlighting its role in cardioprotection (Qin et al., 2022).

  • Enzymatic Interaction Studies : Research in biochemistry has shown that gluconolactone does not significantly inhibit β-glucosidase in termites, suggesting a specific interaction with this enzyme (Zhang et al., 2012).

  • Food Preservation : Studies on food preservation demonstrate that gluconolactone can effectively maintain the quality and freshness of agricultural products like peppers, by slowing down respiratory rates and reducing decay (Yu Zhi-fang, 2012).

  • Pharmaceutical Applications : In pharmaceuticals, gluconolactone has been evaluated as an excipient for tablet compression. It showed promising results in preserving drug integrity and preventing mold growth, compared to other common excipients (Nasir et al., 1977).

Future Directions

Gluconolactone has been investigated for its potential use in dermatological applications. A study found that a gluconolactone-based lotion demonstrated biosafety in all cell lines tested and had a multi-target anti-aging effect . Another study suggested that glucuronolactone may help the body’s natural defense system function better to inhibit different tumor promoters and carcinogens .

properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
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InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
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Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
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Density

1.610 g/cu cm at -5 °C
Record name GLUCONOLACTONE
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Product Name

Gluconolactone

Color/Form

White crystals

CAS RN

90-80-2
Record name δ-Gluconolactone
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Record name D-glucono-1,5-lactone
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Record name GLUCONOLACTONE
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Melting Point

155 °C /decomposes/, 151 - 155 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A process for producing hydrogen peroxide and 2-keto-D-gluconic acid, comprising, reacting D-glucose in aqueous solution with oxygen and glucose-1-oxidase to catalize oxidation of the first carbon of the D-glucose and produce D-glucono-δ-lactone, reacting the D-glucono-δ-lactone in aqueous solution with oxygen and pyranose-2-oxidase to catalyze oxidation of the second carbon of the D-glucono-δ-lactone and produce hydrogen peroxide, 2-keto-D-gluconic acid, and D-isoascorbic acid, and recovering the 2-keto-D-gluconic acid.
Quantity
0 (± 1) mol
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[Compound]
Name
glucose-1
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gluconolactone
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Gluconolactone
Reactant of Route 3
Gluconolactone
Reactant of Route 4
Gluconolactone
Reactant of Route 5
Gluconolactone
Reactant of Route 6
Gluconolactone

Citations

For This Compound
18,300
Citations
EF Bernstein, DB Brown, MD Schwartz… - Dermatologic …, 2004 - Wiley Online Library
… % gluconolactone and p=0.503 for 10.0% gluconolactone) in comparison with CAT activity in PBS alone, gluconolactone … When 7.5% and 10.0% gluconolactone were placed in direct …
Number of citations: 95 onlinelibrary.wiley.com
MJ Hunt, RSC Barnetson - Australasian journal of dermatology, 1992 - Wiley Online Library
… of the alpha hydroxy acid gluconolactone 14% in solution (… The results of this study showed that both gluconolactone … with gluconolactone when compared with benzoyl peroxide. …
Number of citations: 77 onlinelibrary.wiley.com
S Jarząbek‐Perz, M Dziedzic… - Journal of Cosmetic …, 2023 - Wiley Online Library
… The polyhydroxyacid gluconolactone protects against ultraviolet … A comparative study of gluconolactone versus benzoyl … The efficacy of glycolic acid, salicylic acid, gluconolactone, and …
Number of citations: 1 onlinelibrary.wiley.com
A de Zawadzki, LH Skibsted - International Dairy Journal, 2019 - Elsevier
… g gluconolactone (combination gluconate/gluconolactone 2:1 … g gluconolactone (combination gluconate/gluconolactone 1:1 … g gluconolactone (combination gluconate/gluconolactone 1:…
Number of citations: 13 www.sciencedirect.com
V Bordege, A Muñoz‐bonilla, O León… - Journal of Polymer …, 2011 - Wiley Online Library
Statistical glycopolymers based on gluconolactone have been prepared by classical radical polymerization and followed by 1H NMR in situ. The kinetic behavior of this system in terms …
Number of citations: 14 onlinelibrary.wiley.com
S Jarząbek‐Perz, P Mucha… - Skin Research and …, 2021 - Wiley Online Library
… acids and gluconolactone that can bind water. The aim of this study was to evaluate skin hydration after the application of 10% and 30% gluconolactone solution in a split face model. …
Number of citations: 9 onlinelibrary.wiley.com
A Bertrand, JC Barbe - Journal of the Science of Food and …, 2002 - Wiley Online Library
By experiments performed in wine‐like and must‐like model solutions, we have shown that intramolecular gluconic acid esterification leads to the formation of not only the well‐known δ…
Number of citations: 9 onlinelibrary.wiley.com
N Zerbinati, S Di Francesco, MC Capillo, C Maccario… - Pharmaceuticals, 2023 - mdpi.com
… In particular, it contains gluconolactone, a molecule that belongs to a … In skin care products, gluconolactone can act as either an … As an active ingredient, gluconolactone is often added to …
Number of citations: 7 www.mdpi.com
RM Lindsay, W Smith, WK Lee, MH Dominiczak… - Clinica chimica acta, 1997 - Elsevier
… This study demonstrates that δ-gluconolactone (δ-GL), an oxidised analogue of glucose, is a potent glycating agent in vitro of haemoglobin present in blood samples from insulin-…
Number of citations: 35 www.sciencedirect.com
JP van Dijken, A van Tuijl, MAH Luttik… - Journal of …, 2002 - Am Soc Microbiol
… δ-gluconolactone to ethanol and carbon dioxide. We propose that a novel pathway for δ-gluconolactone fermentation operates in this yeast. In this pathway, δ-gluconolactone is first …
Number of citations: 27 journals.asm.org

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